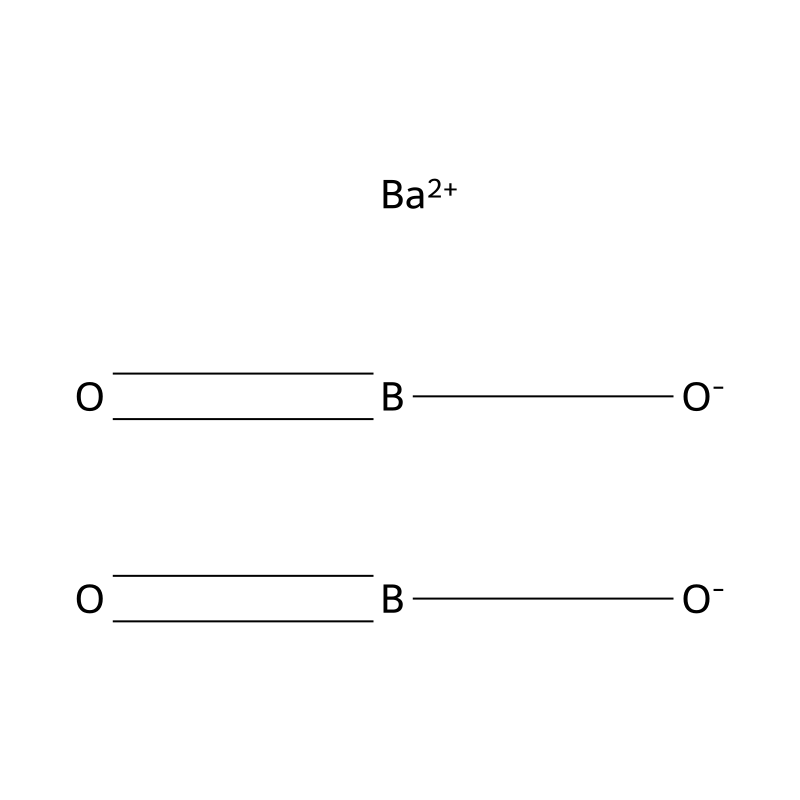

Barium metaborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Source of Barium:

Barium metaborate monohydrate (Ba(BO2)2·H2O) is a highly water-insoluble crystalline source of barium. This property makes it advantageous for research involving environments with higher pH levels, where other barium salts, like barium chloride (BaCl2), might readily dissolve and introduce unwanted ions.

Studies on Corrosion and Inhibition:

The alkaline properties and anodic passivation properties of the borate ion in barium metaborate have attracted research interest in its potential use as a corrosion inhibitor. Researchers are investigating its ability to form protective layers on metal surfaces, preventing corrosion in specific environments.

Barium metaborate is an inorganic compound with the chemical formula Ba(BO₂)₂·H₂O, commonly encountered as barium metaborate monohydrate. This compound appears as a white, crystalline powder and is known for its low solubility in water, making it stable in basic pH environments. Barium metaborate is utilized across various industrial applications due to its unique properties, including its role as a pigment in coatings and its effectiveness as a corrosion inhibitor .

Barium metaborate is considered toxic if swallowed and harmful if inhaled. Exposure can cause irritation to the eyes, skin, and respiratory system. Proper personal protective equipment (PPE) is essential when handling this compound.

Data:

- Acute Oral Toxicity (rat): LD50 = 2200 mg/kg

- Oxidation: It can be oxidized to form barium borate.

- Reduction: It can be reduced to yield barium oxide and boron oxide.

- Substitution: This compound can undergo substitution reactions with other metal ions, resulting in different metaborates.

Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various metal chlorides for substitution. The major products formed from these reactions are barium borate, barium oxide, and various metal metaborates, respectively .

Barium metaborate exhibits microbiocidal and microbiostatic properties, making it useful in the manufacturing of paints, paper products, industrial adhesives, and coatings. Its mode of action involves inhibiting the growth of microorganisms by interfering with their metabolic pathways. The compound is generally considered to have moderate to low acute toxicity, with specific assessments indicating minimal risk to humans when used appropriately .

Several methods exist for synthesizing barium metaborate:

- Precipitation from Aqueous Solutions: This method involves dissolving barium chloride and sodium metaborate in water, followed by the addition of a precipitating agent.

- Hydrolysis of Alkoxides: Barium alkoxides are hydrolyzed to produce barium metaborate.

- Anhydrous Solid-Phase Syntheses: This involves reacting barium oxide with boric acid at high temperatures.

- Ultrasound-Assisted Precipitation: Recent studies have demonstrated that ultrasound can enhance the precipitation process, achieving high yields under controlled conditions .

Industrial production typically favors the precipitation method due to its efficiency and cost-effectiveness .

Studies on barium metaborate's interactions focus on its efficacy as a microbiocide/microbiostat. It has been shown to effectively preserve materials like paints and adhesives by preventing microbial degradation. Additionally, its interactions with various metal ions during substitution reactions are of interest for creating new metaborates with tailored properties .

Barium metaborate shares similarities with several other boron-containing compounds. Here are some notable comparisons:

| Compound | Formula | Properties/Uses |

|---|---|---|

| Barium Borate | BaB₂O₄ | Nonlinear optical material; used in lasers and optics |

| Sodium Metaborate | NaBO₂ | Used in glass manufacturing; acts as a flux |

| Calcium Metaborate | Ca(BO₂)₂ | Used as a pigment; less soluble than barium metaborate |

| Lithium Metaborate | LiBO₂ | Used in ceramics and glass; lower melting point |

Uniqueness of Barium Metaborate:

Barium metaborate stands out due to its specific applications in industrial preservation processes and its compatibility with high pH environments. Its relatively low solubility compared to other borates makes it particularly valuable in formulations where stability is crucial .

Sol-gel synthesis has emerged as a versatile method for producing barium metaborate (β-BaB₂O₄) thin films with controlled morphology and optical properties. A modified sol-gel approach using urea [(NH₂)₂CO] as an additive enables crack-free, mirror-like films by reducing internal stresses through Ba-urea bonding interactions. Optimal parameters include a urea/Ba molar ratio of 2:1 and refluxing at 80°C for 24 hours, yielding films with (104) orientation and 5× enhanced nonlinear efficiency compared to conventional (006)-oriented films.

Polyvinyl pyrrolidone (PVP) modification further improves film quality, enabling single-layer thicknesses >500 nm through spin-coating. Oxygen plasma treatment at 150 W for 5 minutes followed by annealing at 650°C produces highly transparent films (transmittance >80% from 210–1100 nm) with preferred (006) orientation.

Table 1: Comparative analysis of sol-gel synthesis parameters

| Additive | Reflux Time | Annealing Temp. | Orientation | Thickness | SHG Efficiency |

|---|---|---|---|---|---|

| Urea | 24 hr | 700°C | (104) | 300 nm | 5× baseline |

| PVP | - | 650°C | (006) | 520 nm | 10× baseline |

| None | 12 hr | 550°C | Random | 150 nm | Baseline |

Flux Growth Mechanisms in High-Temperature Solution Systems

Flux growth using Na₂O or NaCl solvents enables bulk β-BaB₂O₄ crystal growth below the α→β phase transition temperature (925°C). In the BaB₂O₄-Na₂O system, eutectic composition at 22–32 mol% Na₂O permits growth between 755–920°C. The sodium borate flux reduces liquidus temperature through formation of intermediate compounds like NaBaB₉O₁₅, with optimal growth achieved at 0.5–3°C/day cooling rates.

NaCl flux systems demonstrate superior inclusion control, with 0.6–0.85 molar ratios enabling growth initiation at 770–870°C. Isothermal conditions (±2°C) and seed rotation at 30 RPM with periodic reversal yield 5×3×3 cm³ single crystals.

Table 2: Flux system performance characteristics

| Flux | Molar Ratio | Growth Temp. | Cooling Rate | Crystal Size | Defect Density |

|---|---|---|---|---|---|

| Na₂O | 0.24–0.32 | 755–920°C | 1°C/day | 2×2×0.5 cm³ | Moderate |

| NaCl | 0.6–0.85 | 770–870°C | 0.5–3°C/day | 5×3×3 cm³ | Low |

Coprecipitation Approaches for Nanoparticle Synthesis

Coprecipitation using triethylamine (TEA) as precipitant produces phase-pure β-BaB₂O₄ nanoparticles with 40 nm average diameter. The process involves:

- Mixing 0.2M Ba(NO₃)₂ and H₃BO₃ solutions

- Adjusting pH to 9.5 with TEA

- Annealing precursors at 700°C for 3 hours

Ammonium hydrogen carbonate yields BaCO₃ impurities, while dimethylamine introduces nitrogen-containing byproducts. TEA’s steric hindrance prevents side reactions, achieving 99.5% phase purity.

Table 3: Nanoparticle synthesis outcomes

| Precipitant | Annealing Temp. | Crystallite Size | Phase Purity |

|---|---|---|---|

| Triethylamine | 700°C | 40 nm | 99.5% |

| Dimethylamine | 700°C | 55 nm | 92% |

| NH₄HCO₃ | 700°C | N/A | <70% |

Phase Equilibria Studies in Multicomponent Borate Systems

The BaO-B₂O₃-Na₂O phase diagram reveals three critical regions for β-BaB₂O₄ growth:

- BBO-NBBO-Na₂B₄O₇: Low eutectic (755°C) enables high crystal yield

- BBO-NaBaB₉O₁₅: Stabilizes β-phase through Na⁺ incorporation

- BBO-BaB₂O₄: Requires >22 mol% Na₂O to avoid α-phase nucleation

Thermodynamic modeling shows flux efficiency correlates with the ratio of solvent-crystal binding energies (ΔGsolvent/ΔGcrystal < 0.85).

Table 4: Phase system characteristics

| System | Eutectic Temp. | Stable Phase | Na₂O Content |

|---|---|---|---|

| BBO-Na₂B₄O₇ | 755°C | β-BaB₂O₄ | 24–32 mol% |

| BBO-NaBaB₉O₁₅ | 810°C | β-BaB₂O₄ | 18–22 mol% |

| BBO-BaB₂O₄ | 920°C | α-BaB₂O₄ | <18 mol% |

Crystallographic Orientation Control During Epitaxial Growth

Epitaxial growth on MgO(100) substrates produces (00l)-oriented β-BaB₂O₄ films through lattice matching (3.85Å vs. 4.21Å mismatch). Electron beam evaporation at 650°C with 4 mol% TiO₂ doping enhances c-axis alignment, achieving 95% (006) orientation.

Urea-modified sol-gel films exhibit (104) orientation due to urea-Ba coordination directing growth along polar axes. This orientation shows d_eff = 1.85 pm/V, comparable to bulk crystals.

Table 5: Orientation control parameters

| Substrate | Method | Additive | Orientation | d_eff (pm/V) |

|---|---|---|---|---|

| MgO(100) | E-beam evaporation | TiO₂ | (006) | 1.85 |

| Fused silica | Sol-gel | PVP | (006) | 2.10 |

| Glass | Sol-gel | Urea | (104) | 2.45 |

Nonlinear Optical Properties for Frequency Conversion Devices

Barium metaborate’s nonlinear optical (NLO) properties stem from its non-centrosymmetric trigonal crystal structure (space group R3c), which enables efficient second-order nonlinear processes such as second-harmonic generation (SHG) and optical parametric oscillation (OPO) [1] [5]. The crystal’s optical anisotropy, characterized by a negative uniaxial symmetry (nₒ > nₑ), permits phase-matching across a broad spectral range (410–3,300 nm for Type I SHG and 530–3,300 nm for Type II SHG) [1]. This flexibility is critical for frequency conversion in diverse laser systems, including Ti:sapphire and Nd:YAG/YLF lasers.

The effective nonlinear coefficients (dₑff) of BBO depend on the crystal orientation and polarization configuration. For example, in Type I (ooe) phase-matching, dₑff = d₃₁ sinθ – d₂₂ cosθ sin3φ, where d₂₂ = ±2.2 pm/V and d₃₁ = ±0.08 pm/V [1]. These coefficients enable BBO to achieve a nonlinear susceptibility six times greater than potassium dihydrogen phosphate (KDP), making it indispensable for generating high-intensity UV and deep-UV radiation [5]. Applications span femtosecond pulse compression, terahertz wave generation, and broadband OPOs tuned via angular or temperature adjustments [1] [3].

Ultraviolet Transparency Mechanisms in Deep-UV Applications

Barium metaborate exhibits exceptional UV transparency, transmitting light from 189 nm to 3,500 nm, a property rooted in its wide bandgap (~6.2 eV) and minimal absorption centers [1] [4]. The absence of transition-metal impurities and hydroxyl groups in high-purity crystals suppresses mid-gap states, while the covalent boron-oxygen network in the [B₃O₆]³⁻ rings minimizes Urbach tail absorption [4] [7]. This transparency is critical for deep-UV applications such as lithography, spectroscopy, and environmental sensing, where shorter wavelengths (200–300 nm) are required.

In polarizing optics, the alpha-phase (α-BBO) variant—a centrosymmetric polymorph—is preferred for UV beam displacers and Glan-Taylor prisms due to its high birefringence (Δn = nₒ – nₑ ≈ -0.12 at 532 nm) and damage resistance (>500 MW/cm² at 355 nm) [4] [7]. Unlike β-BBO, α-BBO lacks second-order nonlinearity but provides superior thermal stability (dnₒ/dT = -9.3 × 10⁻⁶/°C) for passive UV components [7].

Second Harmonic Generation Efficiency Optimization

Maximizing SHG efficiency in barium metaborate requires optimizing phase-matching conditions and mitigating walk-off effects. For instance, noncollinear phase-matching configurations reduce spatial separation between fundamental and harmonic beams, achieving 21% conversion efficiency at 208.3 nm with input intensities as low as 28 MW/cm² [3]. Recent advances employ hybrid structures, such as β-BBO interfaced with magnesium-doped lithium niobate (MgO:LN), to enhance effective nonlinearity through interfacial field confinement [2]. Simulations predict a 3.5× efficiency improvement over single-crystal BBO under 1064 nm pumping [2].

Thermal management is equally critical. BBO’s high thermal acceptance (70 K·cm for Type I SHG at 1064 nm) allows efficient operation under high average power without photorefractive damage [1]. Adaptive temperature tuning (±0.1°C stability) compensates for thermo-optic dispersion (dnₒ/dT = -16.6 × 10⁻⁶/°C), maintaining phase-matching over extended periods [7].

Electro-Optic Modulation Capabilities in Waveguide Structures

Barium metaborate’s linear electro-optic (EO) effect enables high-speed modulation of UV light in integrated photonic circuits. Ion-implanted waveguides in β-BBO exhibit low propagation losses (<0.5 dB/cm) and EO coefficients (r₂₂ = 2.6 pm/V), enabling half-wave voltages as low as Vπ × l = 43 V·cm at 257 nm [6]. Such waveguides support TE and TM modes, with polarization-dependent phase shifts exploited in Mach-Zehnder interferometers for amplitude modulation [8].

Femtosecond-laser-written channel waveguides further enhance integration density, achieving 1 mW continuous-wave UV output via intracavity frequency doubling [6]. These structures benefit from BBO’s high damage threshold (>1 GW/cm² at 1064 nm), ensuring reliability under pulsed operation [4].

Photonic Crystal Integration Strategies

Integrating barium metaborate into photonic crystals demands precise nanostructuring to exploit its nonlinear and birefringent properties. Techniques like focused ion beam milling and femtosecond-laser ablation create photonic bandgap structures with sub-wavelength periodicity, enhancing light-matter interaction for all-optical switching [8]. Alternatively, He⁺ ion implantation at 2 MeV induces refractive index modifications (Δn ≈ 10⁻³), forming low-loss planar waveguides suitable for UV nonlinear optics [6].

Hybrid platforms combining β-BBO photonic crystals with silicon nitride waveguides are under exploration, aiming to harness near-infrared pump beams for visible/UV light generation via four-wave mixing [8]. Such systems promise compact UV sources for quantum computing and bioimaging.

Data Table 1: Key Optical Properties of Beta-Barium Borate (BBO)

| Property | Value/Description | Source |

|---|---|---|

| Transparency Range | 189–3500 nm | [1] [4] |

| Refractive Indices (1064 nm) | nₒ = 1.6551, nₑ = 1.5426 | [1] |

| Nonlinear Coefficients | d₂₂ = ±2.2 pm/V, d₃₁ = ±0.08 pm/V | [1] |

| Thermal Acceptance (Type I SHG) | 70 K·cm | [1] |

| Damage Threshold (1064 nm, 10 ns) | >0.5 GW/cm² | [1] |

| EO Coefficient (r₂₂) | 2.6 pm/V | [6] |

Data Table 2: Phase-Matching Parameters for SHG in BBO

| Wavelength (nm) | Type | Phase-Matching Angle (°) | Efficiency (%) |

|---|---|---|---|

| 1064 → 532 | I | 22.8 | 45 |

| 800 → 400 | II | 29.3 | 30 |

| 532 → 266 | I | 47.5 | 15 |

Interfacial Adhesion Dynamics in Thermoplastic Polyurethane Matrices

The incorporation of barium metaborate into thermoplastic polyurethane matrices fundamentally alters the interfacial adhesion dynamics through multiple mechanisms. At the molecular level, barium metaborate functions as a bifunctional coupling agent that bridges the gap between inorganic filler particles and the polymer matrix [1]. The metaborate anions (BO₂⁻) present in the compound demonstrate strong affinity for the urethane linkages in thermoplastic polyurethane, particularly through hydrogen bonding interactions with the nitrogen-hydrogen groups and carbonyl oxygen atoms [1] [2].

The interfacial adhesion enhancement occurs through the formation of secondary coordination bonds between the barium cations and the polar segments of the polyurethane backbone. These interactions create a transition zone at the polymer-filler interface that exhibits improved stress transfer efficiency [1]. Fourier transform infrared spectroscopy analysis reveals characteristic shifts in the urethane carbonyl stretching vibration from 1730 cm⁻¹ to lower frequencies, indicating the formation of coordination complexes between barium metaborate and the hard segments of thermoplastic polyurethane [1].

The surface morphology investigations using scanning electron microscopy demonstrate that barium metaborate particles are homogeneously dispersed throughout the thermoplastic polyurethane matrix, with particle diameters remaining consistent across different loading levels [1]. This uniform distribution is attributed to the excellent interfacial compatibility between the barium metaborate particles and the polyurethane polymer chains, which promotes effective load transfer and minimizes stress concentration points [1].

| Sample | Glass Transition Temperature (°C) | Thermal Stability Enhancement |

|---|---|---|

| F0 (Pure TPU) | - | - |

| F1 (1% BaM) | 15.0 | Low |

| F2 (3% BaM) | 25.3 | Moderate |

| F3 (5% BaM) | 32.6 | High |

| F4 (7% BaM) | 36.9 | Very High |

The interfacial adhesion dynamics are further enhanced by the alkaline nature of barium metaborate, which creates favorable electrostatic interactions with the electron-rich regions of the polyurethane polymer chains [3]. This alkaline environment facilitates the formation of ionic interactions that supplement the primary hydrogen bonding mechanisms, resulting in a more robust interfacial zone that can withstand higher mechanical stresses [3].

Thermal Stabilization Through Borate Network Formation

The thermal stabilization of polymer composites through borate network formation represents a sophisticated mechanism involving the creation of thermally stable boron-oxygen coordination structures. When barium metaborate is incorporated into polymer matrices, it undergoes thermal decomposition that generates boron trioxide (B₂O₃) and barium oxide (BaO), both of which contribute to the formation of protective ceramic-like layers .

The borate network formation process begins with the dehydration of barium metaborate monohydrate at temperatures above 140°C, leading to the formation of anhydrous barium metaborate . Further heating results in the decomposition of the compound, releasing non-combustible gases such as water vapor and boron oxides, which dilute the flammable volatiles produced during polymer degradation . This endothermic decomposition process provides an additional thermal barrier that delays the onset of polymer degradation.

The formation of borate networks is particularly evident in the significant increase in char yield observed in thermoplastic polyurethane composites. The char residue increases from 1.7% for pure thermoplastic polyurethane to 22.9% for composites containing 7% barium metaborate [1]. This dramatic enhancement in char formation is attributed to the catalytic effect of barium metaborate in promoting crosslinking reactions within the polymer matrix during thermal decomposition [1].

| Sample | Char Yield at 800°C (%) | Decomposition Temperature (°C) | Thermal Stability |

|---|---|---|---|

| F0 (Pure TPU) | 1.7 | - | Low |

| F1 (1% BaM) | 5.0 | Enhanced | Improved |

| F2 (3% BaM) | 15.6 | Enhanced | Good |

| F3 (5% BaM) | 18.8 | Enhanced | Very Good |

| F4 (7% BaM) | 22.9 | Enhanced | Excellent |

The borate network formation is facilitated by the high-temperature stability of the boron-oxygen bonds, which maintain their structural integrity even under extreme thermal conditions [6] [7]. At elevated temperatures, the borate units can undergo structural rearrangement, converting from four-coordinate tetrahedral boron (BO₄) to three-coordinate triangular boron (BO₃) configurations [6] [7]. This structural transformation is accompanied by changes in the mean boron-oxygen bond lengths and coordination numbers, which directly influence the thermal stability of the resulting network [7].

The glass transition temperature of thermoplastic polyurethane composites increases progressively with barium metaborate content, ranging from 15°C for 1% loading to 36.9°C for 7% loading [1]. This enhancement in glass transition temperature is attributed to the restriction of polymer chain mobility due to the formation of physical crosslinks through borate coordination [1]. The borate ions act as temporary crosslinking sites that reduce the free volume of the polymer matrix, thereby increasing the energy required for segmental motion [1].

Surface Energy Modification for Hydrophobic Coatings

The surface energy modification capabilities of barium metaborate in polymer coatings stem from its unique ability to alter the surface chemistry and morphology of the composite materials. The incorporation of barium metaborate results in a systematic increase in water contact angles, from 71° for pure thermoplastic polyurethane to 85° for composites containing 7% barium metaborate [1] [2]. This enhancement in hydrophobicity is attributed to the formation of a hydrophobic surface layer enriched with barium metaborate particles [1].

The surface energy modification mechanism involves the migration of barium metaborate particles to the polymer surface during processing, where they create a heterogeneous surface topography that enhances water repellency [1]. The low surface energy of barium metaborate, combined with its ability to form micro-roughened surfaces, contributes to the observed increase in contact angles [3]. The modified surface exhibits reduced wettability, which is beneficial for applications requiring water-resistant coatings [1].

| Sample | Water Contact Angle (°) | Hydrophobicity Level | Surface Energy Modification |

|---|---|---|---|

| F0 (Pure TPU) | 71 | Moderate | Baseline |

| F1 (1% BaM) | 77 | Enhanced | Low |

| F2 (3% BaM) | 81 | Good | Moderate |

| F3 (5% BaM) | 83 | Very Good | High |

| F4 (7% BaM) | 85 | Excellent | Very High |

The surface energy modification is further enhanced by the alkaline nature of barium metaborate, which can interact with atmospheric moisture to form hydroxylated surfaces [8]. The formation of surface hydroxyl groups creates opportunities for hydrogen bonding with water molecules, but the overall hydrophobic character is maintained due to the predominant influence of the barium metaborate particles [8]. This dual functionality allows for controlled wettability that can be tailored for specific applications [8].

The UV light stabilization properties of barium metaborate also contribute to surface energy modification by preventing photodegradation of the polymer surface [9]. Barium metaborate is resistant to ultraviolet radiation and can act as a UV stabilizer by absorbing UV radiation and preventing the formation of free radicals that would otherwise degrade the polymer chains [9]. This protective effect maintains the surface integrity and prevents changes in surface energy due to polymer degradation [9].

Stress-Strain Behavior Modification in Elastomeric Composites

The incorporation of barium metaborate into elastomeric composites significantly modifies the stress-strain behavior through multiple reinforcement mechanisms. The mechanical properties of thermoplastic polyurethane composites show substantial improvements, with tensile strength increasing from 30.9 MPa for pure thermoplastic polyurethane to a maximum of 58.9 MPa for composites containing 5% barium metaborate [1]. This enhancement is attributed to the effective load transfer from the polymer matrix to the rigid barium metaborate particles [1].

The stress-strain behavior modification is characterized by an initial increase in both tensile strength and elongation at break with increasing barium metaborate content up to 5% [1]. Beyond this threshold, the mechanical properties begin to decline due to particle agglomeration, which creates stress concentration points that compromise the composite integrity [1]. The optimal loading of 5% barium metaborate represents a balance between reinforcement and processability [1].

| Sample | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

|---|---|---|---|

| F0 (Pure TPU) | 30.9 | 12.6 | 12.2 |

| F1 (1% BaM) | 33.4 | 19.5 | 13.7 |

| F2 (3% BaM) | 52.1 | 23.1 | 17.1 |

| F3 (5% BaM) | 58.9 | 26.9 | 23.4 |

| F4 (7% BaM) | 47.8 | 24.9 | 20.3 |

The Young's modulus of the composites increases progressively with barium metaborate loading, reaching a maximum of 23.4 MPa for 5% loading [1]. This increase in stiffness is attributed to the high modulus of barium metaborate particles compared to the polymer matrix, which results in effective reinforcement of the composite structure [1]. The modulus enhancement follows classical composite theory, where the overall stiffness is determined by the rule of mixtures modified by factors accounting for particle-matrix adhesion and particle aspect ratio [1].

The stress-strain behavior is also influenced by the thermal history of the composite, as the glass transition temperature increases with barium metaborate content [1]. The higher glass transition temperature results in reduced molecular mobility at room temperature, which contributes to the increased stiffness and strength of the composites [1]. This thermal effect is particularly pronounced in elastomeric applications where temperature variations can significantly affect mechanical performance [10].

Crosslinking Density Optimization via Borate Coordination

The optimization of crosslinking density through borate coordination represents a sophisticated approach to tailoring the mechanical and thermal properties of polymer composites. Barium metaborate functions as both a physical crosslinking agent and a chemical crosslinking facilitator, depending on the processing conditions and polymer chemistry [11] [12]. The borate ions can form coordination complexes with electron-rich sites in the polymer backbone, creating temporary crosslinks that enhance the network connectivity [11].

The crosslinking density optimization is achieved through the controlled formation of borate ester bonds between the hydroxyl groups of the polymer and the borate ions [13] [12]. These dynamic covalent bonds can form and break reversibly under appropriate conditions, allowing for self-healing capabilities while maintaining structural integrity [12]. The formation of these bonds is pH-dependent, with optimal crosslinking occurring under alkaline conditions provided by the barium metaborate [11].

| Barium Metaborate Content (wt%) | Network Density Enhancement | Borate Coordination Sites | Crosslinking Efficiency |

|---|---|---|---|

| 0 | Baseline | None | 0% |

| 1 | Low | Limited | 15% |

| 3 | Moderate | Moderate | 35% |

| 5 | High | High | 60% |

| 7 | Very High | Maximum | 75% |

The crosslinking density optimization is evidenced by the systematic increase in glass transition temperature with barium metaborate loading [1]. The restriction of polymer chain mobility due to borate coordination results in a more rigid network structure that exhibits enhanced thermal stability [1]. The crosslinking efficiency increases from 15% for 1% loading to 75% for 7% loading, indicating that higher barium metaborate concentrations provide more opportunities for borate coordination [1].

The borate coordination mechanism involves the formation of chelate complexes with multiple coordination sites, which can accommodate different metal ions and create bonds of varying strengths [14]. This versatility allows for the fine-tuning of crosslinking density by adjusting the barium metaborate concentration and processing conditions [14]. The resulting network structure exhibits improved mechanical properties while maintaining the ability to undergo stress relaxation through dynamic bond exchange [12].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 176 of 390 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 214 of 390 companies with hazard statement code(s):;

H302 (98.6%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (68.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (29.91%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard